Isodeoxyelephantopin
Overview
Description
Isodeoxyelephantopin is a sesquiterpene lactone derived from the plants Elephantopus scaber and Elephantopus carolinianus. These plants have been traditionally used in Chinese medicine to treat various ailments such as liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, and inflammation . This compound has gained significant attention for its potential anticancer properties, making it a subject of extensive scientific research .
Mechanism of Action
Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in traditional medicinal herbs such as Elephantopus scaber and Elephantopus carolinianus . It has been extensively studied for its potential anti-cancer activities .
Target of Action
The primary targets of IDET are multiple signaling pathways that are deregulated in cancer cells . It disrupts several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .
Mode of Action
IDET interacts with its targets by inducing reactive oxygen species (ROS) generation and suppressing NF-κB activation . It also modulates long non-coding RNA (LncRNA) expression . This compound activates its downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .
Biochemical Pathways
IDET affects multiple biochemical pathways. It induces apoptosis through multiple signaling pathways which are deregulated in cancer cells . By targeting these pathways simultaneously, IDET could selectively kill cancer cells .
Pharmacokinetics
It is known that idet exhibits drug-like properties .
Result of Action
The result of IDET’s action is the suppression of the proliferation of both invasive and non-invasive breast cancer cell lines . It also suppresses the colony formation and migration of breast cancer cells . The treatment with IDET induces an accumulation of cells in the sub-G1 and G2/M phases .
Biochemical Analysis
Biochemical Properties
Isodeoxyelephantopin plays a crucial role in biochemical reactions, particularly in the context of its anti-cancer activities. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. For instance, this compound has been shown to target multiple signaling pathways that are deregulated in cancer cells, including those involved in cell cycle regulation, cell survival, autophagy, and invasion . The compound activates downstream effectors such as p21 and Bcl-2-like protein 4 (Bax), leading to cell cycle arrest, DNA repair, and apoptosis .
Cellular Effects
This compound influences various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, inhibit cell proliferation, and disrupt cell signaling pathways . The compound affects cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and autophagy. Additionally, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit the activity of certain kinases and proteases, which are critical for cancer cell survival and proliferation . This inhibition results in the disruption of signaling pathways that promote cancer cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained anti-cancer activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-cancer effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired anti-cancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . For instance, this compound modulates the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to alterations in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, where it exerts its anti-cancer effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and the subsequent modulation of cellular processes. For example, this compound has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodeoxyelephantopin can be isolated from the plant Elephantopus scaber through a series of extraction and purification processes. The plant material is typically dried and powdered before being subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Elephantopus scaber and optimized extraction processes to maximize yield. Advanced purification techniques are employed to ensure the compound’s purity and consistency for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Isodeoxyelephantopin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify its lactone ring, altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Isodeoxyelephantopin is structurally similar to other sesquiterpene lactones such as deoxyelephantopin. it exhibits unique biological activities that distinguish it from its analogs .
Deoxyelephantopin: Both compounds have shown anticancer activity, but this compound has demonstrated higher potency in certain cancer cell lines.
Similar Compounds: Other similar compounds include parthenolide and artemisinin, which also possess anticancer and anti-inflammatory properties.
This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOPRSXUVOHFE-MCYOVBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29307-03-7 | |
Record name | Deoxyelephantopin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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